![molecular formula C21H14ClN3O4 B11649907 (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide](/img/structure/B11649907.png)
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Addition of the cyano group: This can be done via a nucleophilic substitution reaction using cyanide salts.
Coupling with the nitrophenyl group: This final step involves the formation of an amide bond through a condensation reaction between the cyano group and the nitrophenylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenyl group may interact with enzyme active sites, inhibiting their function. The cyano group can also participate in hydrogen bonding or electrostatic interactions with biological molecules, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H14ClN3O4 |
|---|---|
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C21H14ClN3O4/c1-13-2-7-17(25(27)28)11-19(13)24-21(26)15(12-23)10-18-8-9-20(29-18)14-3-5-16(22)6-4-14/h2-11H,1H3,(H,24,26)/b15-10+ |
InChI-Schlüssel |
YIJZTUNGKHFMTQ-XNTDXEJSSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B11649835.png)
![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B11649841.png)
![3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11649846.png)
![2-[(E)-(hydroxyimino)methyl]-1-methyl-4-{[3-(trimethylammonio)propyl]carbamoyl}pyridinium](/img/structure/B11649852.png)
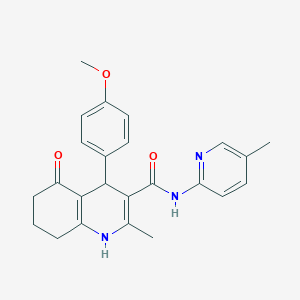
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B11649862.png)
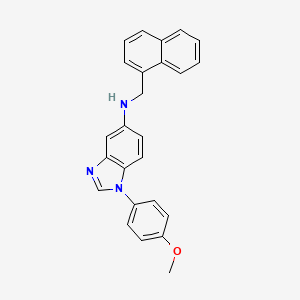
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-nitrophenyl)acetamide](/img/structure/B11649874.png)
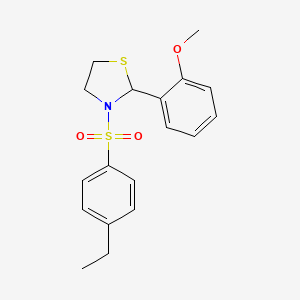
![Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11649896.png)
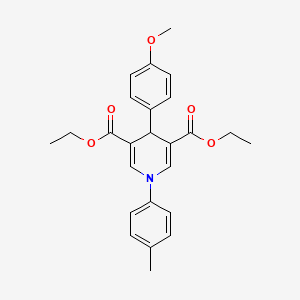
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649918.png)
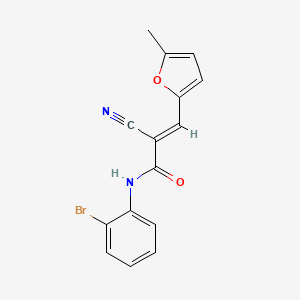
![(4E)-4-{3-methoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11649927.png)
